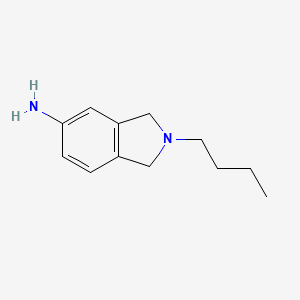

2-butyl-2,3-dihydro-1H-isoindol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1,3-dihydroisoindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-3-6-14-8-10-4-5-12(13)7-11(10)9-14/h4-5,7H,2-3,6,8-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIHCNZTNDHDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC2=C(C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Mechanistic Investigations of 2 Butyl 2,3 Dihydro 1h Isoindol 5 Amine

Reactivity of the Primary Amine Moiety

The primary amine (-NH2) at the 5-position of the isoindoline (B1297411) ring is a potent nucleophile and a strong activating group for electrophilic aromatic substitution. Its reactivity is central to the derivatization of the aromatic portion of the molecule.

Nucleophilic Reactivity

The lone pair of electrons on the nitrogen atom of the primary amine makes it a strong nucleophile, readily attacking electron-deficient centers. This allows for a range of reactions at the amine group itself.

Acylation: The primary amine can react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Alkylation: While direct alkylation of aromatic amines can be challenging to control and may lead to over-alkylation, it is possible under specific conditions with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. A notable example is the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines.

Table 1: Representative Nucleophilic Reactions of the Primary Amine

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl chloride | N-(2-butyl-2,3-dihydro-1H-isoindol-5-yl)acetamide |

| Alkylation | Methyl iodide | 2-butyl-N-methyl-2,3-dihydro-1H-isoindol-5-amine |

| Sulfonylation | Benzenesulfonyl chloride | N-(2-butyl-2,3-dihydro-1H-isoindol-5-yl)benzenesulfonamide |

Condensation Reactions with Carbonyl Compounds

Primary amines are well-known to undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the imine is often reversible and can be driven to completion by removal of water.

Table 2: Condensation Reaction with a Carbonyl Compound

| Reactant | Product |

| 2-butyl-2,3-dihydro-1H-isoindol-5-amine + Benzaldehyde | (E)-N-benzylidene-2-butyl-2,3-dihydro-1H-isoindol-5-amine |

Aromatic Substitution Reactions on the Isoindoline Ring

The primary amine group is a powerful activating group for electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring. masterorganicchemistry.com It directs incoming electrophiles to the ortho and para positions relative to itself. Given that the position para to the amine is occupied by the fused ring system, substitution is expected to occur at the ortho positions (C4 and C6).

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using reagents like bromine in acetic acid or N-chlorosuccinimide.

Nitration: The introduction of a nitro group (-NO2) can be accomplished using nitrating agents. However, the strongly acidic conditions typically used for nitration can protonate the amine, leading to deactivation of the ring. Therefore, milder conditions or protection of the amine group may be necessary.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) can be achieved by treatment with fuming sulfuric acid. Similar to nitration, the basicity of the amine needs to be considered.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Expected Major Products |

| Bromination | Br2/CH3COOH | 4-bromo-2-butyl-2,3-dihydro-1H-isoindol-5-amine and 6-bromo-2-butyl-2,3-dihydro-1H-isoindol-5-amine |

| Nitration | HNO3/H2SO4 (mild conditions) | 2-butyl-4-nitro-2,3-dihydro-1H-isoindol-5-amine and 2-butyl-6-nitro-2,3-dihydro-1H-isoindol-5-amine |

| Sulfonation | Fuming H2SO4 | 2-butyl-5-amino-2,3-dihydro-1H-isoindole-4-sulfonic acid and 2-butyl-5-amino-2,3-dihydro-1H-isoindole-6-sulfonic acid |

Reactivity of the Dihydroisoindoline Nitrogen Atom (N-2)

The nitrogen atom within the dihydroisoindoline ring (N-2) is a tertiary amine. Its reactivity is distinct from that of the primary aromatic amine.

Electrophilic Attack at Nitrogen

As a tertiary amine, the N-2 nitrogen is nucleophilic and can react with electrophiles.

Quaternization: Reaction with alkyl halides can lead to the formation of a quaternary ammonium (B1175870) salt. This process introduces a permanent positive charge on the nitrogen atom and can alter the physical and chemical properties of the molecule.

N-Oxide Formation: Oxidation of the tertiary amine with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can yield the corresponding N-oxide.

Table 4: Reactions at the Dihydroisoindoline Nitrogen (N-2)

| Reaction Type | Reagent | Product |

| Quaternization | Methyl iodide | 5-amino-2-butyl-2-methyl-2,3-dihydro-1H-isoindol-2-ium iodide |

| N-Oxide Formation | m-CPBA | 5-amino-2-butyl-2,3-dihydro-1H-isoindol-2-oxide |

Ring-Opening and Ring-Expansion Possibilities

The isoindoline ring system is generally stable. However, under certain conditions, ring-opening or ring-expansion reactions could be envisaged, although such transformations are not commonly reported for simple isoindolines. For instance, cleavage of one of the C-N bonds might be achieved through reactions such as the von Braun reaction, which involves treatment with cyanogen (B1215507) bromide, although this is more typically applied to cyclic secondary amines. Ring expansion is less likely without significant rearrangement or the involvement of specific catalysts.

Research on this compound Remains Undisclosed

Detailed scientific information regarding the chemical reactivity and mechanistic investigations of the compound this compound is not publicly available. A thorough search of scientific literature and chemical databases has yielded no specific data on its stability, degradation pathways, or reaction mechanisms.

Consequently, information regarding the following aspects of this compound cannot be provided:

Chemical Reactivity and Mechanistic Investigations:

Stability and Degradation Pathways:

Photochemical Stability

Thermal Stability

Oxidative Degradation Mechanisms

Reaction Mechanism Elucidation:

Intermediates Identification

Transition State Analysis

At present, research findings on the specific chemical behavior of this compound have not been published in accessible scientific journals or patents. Therefore, data tables and detailed discussions on its reactivity and mechanistic properties cannot be generated.

Iv. Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a fundamental technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton NMR spectroscopy would be utilized to identify the number of chemically non-equivalent protons, their connectivity, and their electronic environment within the 2-butyl-2,3-dihydro-1H-isoindol-5-amine molecule. A hypothetical spectrum would be expected to show distinct signals for the aromatic protons on the isoindole ring, the methylene (B1212753) protons of the dihydroisoindole core, and the various protons of the N-butyl group. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, aiding in the assembly of the molecular structure.

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. This would allow for the identification of the aromatic carbons, the methylene carbons of the isoindoline (B1297411) ring, and the carbons of the butyl substituent. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the complete molecular structure.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the butyl chain and the protons within the isoindoline ring system.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the direct assignment of protonated carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS would be employed to determine the exact molecular formula of this compound. By providing a highly accurate mass measurement, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula C₁₂H₁₈N₂.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like amines. It would be used to generate the protonated molecule [M+H]⁺ of this compound. By inducing fragmentation of this parent ion (e.g., through tandem mass spectrometry or MS/MS), characteristic fragmentation patterns could be observed. These patterns would arise from the cleavage of the butyl group and fragmentation of the isoindoline ring, providing further confirmation of the compound's structure.

Without access to published experimental data, the specific chemical shifts, coupling constants, and mass-to-charge ratios for this compound cannot be presented. The information provided above is a general description of the methodologies that would be applied for the structural characterization of this compound.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a soft ionization technique particularly well-suited for the analysis of relatively non-polar, thermally stable, low-molecular-weight compounds that are not easily ionized by electrospray ionization (ESI). nih.govnih.gov Given the structure of this compound (Molecular Weight: 190.28 g/mol chemscene.com), APCI-MS is an effective method for determining its molecular weight and probing its structure through fragmentation analysis.

In a typical APCI-MS experiment, the analyte is introduced into the source as a vapor, where it is ionized by reacting with protonated solvent molecules. youtube.com For an amine-containing compound like this compound, the primary ionization pathway is protonation of the basic nitrogen atoms (either the secondary amine in the ring or the primary aromatic amine). This process results in the formation of a prominent protonated molecular ion, [M+H]⁺, which would be observed at an m/z (mass-to-charge ratio) of approximately 191.29. researchgate.netresearchgate.net

The observation of this [M+H]⁺ peak is crucial for confirming the molecular weight of the compound. Further structural information can be obtained by inducing fragmentation of this precursor ion. Common fragmentation pathways for N-alkyl amines in mass spectrometry include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and loss of the alkyl substituent.

Expected Fragmentation Patterns:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| 191.29 | 134.19 | C₄H₉ (Butyl radical) | Cleavage of the N-butyl bond |

| 191.29 | 148.23 | C₃H₇ (Propyl radical) | Fragmentation of the butyl chain |

| 191.29 | 118.16 | C₄H₉N (Butylamine) | Fragmentation of the isoindoline ring |

These predicted fragmentation patterns provide a fingerprint for the molecule, allowing for its unambiguous identification and differentiation from isomeric structures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present within a molecule by probing its vibrational modes. acgpubs.orgnih.gov The spectra for this compound would exhibit characteristic bands corresponding to the vibrations of its primary amine, secondary amine within the heterocyclic ring, aromatic ring, and aliphatic butyl chain.

Key Vibrational Modes:

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the IR spectrum, typically in the range of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. The secondary amine within the isoindoline ring does not have an N-H bond.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group and the dihydroisoindole ring are observed just below 3000 cm⁻¹. mdpi.com

C=C Stretching: Vibrations associated with the aromatic ring are expected in the 1450-1600 cm⁻¹ region. acs.org

N-H Bending: The scissoring motion of the primary amine group typically results in a band around 1590-1650 cm⁻¹.

C-N Stretching: Aliphatic C-N stretching from the butyl group and the ring would appear in the 1020-1250 cm⁻¹ region, while aromatic C-N stretching occurs at higher wavenumbers (1250-1360 cm⁻¹).

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often produce strong and sharp signals in Raman spectra, which is useful for characterizing substituted benzenes. nih.govresearchgate.net

Predicted Vibrational Frequencies and Assignments:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |

| N-H Bending (Scissoring) | 1590 - 1650 | IR |

| Aromatic C-N Stretch | 1250 - 1360 | IR |

| Aliphatic C-N Stretch | 1020 - 1250 | IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a specific crystal structure for this compound has not been reported, analysis of related N-substituted isoindoline and aromatic amine structures allows for a detailed prediction of its solid-state characteristics. researchgate.netnih.gov

The isoindoline core consists of a planar benzene (B151609) ring fused to a non-planar five-membered dihydropyrrole ring. wikipedia.orgontosight.ai The five-membered ring in 2,3-dihydro-1H-isoindole derivatives typically adopts a puckered or "envelope" conformation to minimize steric strain. nih.gov In this conformation, one of the methylene carbons (C1 or C3) deviates from the plane formed by the other four atoms of the ring.

The n-butyl group attached to the nitrogen atom (N-2) would have multiple rotatable single bonds, leading to various possible conformations. In the solid state, the butyl chain is expected to adopt an extended, anti-periplanar (staggered) conformation to minimize intramolecular steric hindrance. The orientation of the butyl group relative to the isoindoline ring system would be influenced by the demands of efficient crystal packing.

The crystal packing of this compound would be dominated by hydrogen bonding interactions involving the primary amine group (-NH₂). mdpi.com This group can act as a hydrogen bond donor, forming N-H···N or N-H···π interactions. These interactions are crucial in directing the supramolecular assembly of the molecules into a stable, three-dimensional lattice.

N-H···N Hydrogen Bonds: The primary amine of one molecule can form a hydrogen bond with the amine nitrogen of a neighboring molecule, leading to the formation of chains, dimers, or more complex networks.

Van der Waals Forces: The aliphatic butyl chains will participate in weaker van der Waals interactions, filling space and contributing to the cohesive energy of the crystal. mdpi.com

The interplay of these directional hydrogen bonds and non-directional forces determines the final crystal packing arrangement.

Conformational isomerism, or the existence of a molecule in different spatial arrangements due to rotation about single bonds, can sometimes be observed in the solid state. This phenomenon, known as conformational polymorphism, occurs when different conformers pack into distinct crystal lattices. For this compound, potential sources of conformational isomerism include:

Ring Puckering: The five-membered ring could potentially crystallize in different envelope conformations.

Butyl Group Rotation: Different rotational isomers (rotamers) of the n-butyl chain could be "frozen" in the crystal lattice. researchgate.net

It is also possible for a single crystal structure to contain more than one distinct molecular conformation in the asymmetric unit. The specific conformation adopted in the solid state represents a balance between the lowest intramolecular energy and the most stabilizing intermolecular interactions within the crystal lattice. researchgate.net

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method for studying the electronic structure of many-body systems.

Vibrational Frequency CalculationsThese calculations would predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be used to characterize the molecule and can be compared with experimental data if available.

In the absence of published research specifically focusing on 2-butyl-2,3-dihydro-1H-isoindol-5-amine, it is not possible to generate the detailed research findings and data tables required for a thorough and scientifically accurate article on its computational chemistry. Further experimental and theoretical studies are needed to elucidate the specific properties of this compound.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. For this compound, these predictions can aid in the interpretation of experimental spectra and confirm structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT functionals like B3LYP or M06-2X and basis sets such as 6-311+G(d,p) or TZVP. nih.govnih.govresearchgate.net Calculations are typically performed on the optimized geometry of the molecule, and solvent effects can be included using models like the Polarizable Continuum Model (PCM). The predicted shifts provide a theoretical spectrum that can be compared with experimental data.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 110 - 130 |

| Benzylic CH₂ | ~4.0 | ~55 |

| N-CH₂ (Butyl) | ~2.6 | ~50 |

| Butyl CH₂ | 1.3 - 1.6 | 20 - 30 |

| Butyl CH₃ | ~0.9 | ~14 |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C (quaternary) | - | 135 - 140 |

Note: These values are illustrative and based on typical ranges for similar structural motifs calculated using DFT methods.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated from the vibrational frequencies of the molecule's normal modes. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.netmdpi.comresearchgate.net Key predicted vibrational modes for this compound would include N-H stretching of the amine group (~3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (~2800-3100 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and C-N stretching vibrations.

Interactive Table: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| N-H Stretch (Amine) | 3350 - 3500 | Asymmetric and symmetric stretching of the primary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the benzene (B151609) ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Stretching of C-H bonds in the butyl group and isoindoline (B1297411) ring. |

| Aromatic C=C Stretch | 1580 - 1620 | In-plane stretching of the benzene ring carbons. |

| C-N Stretch | 1250 - 1350 | Stretching of the amine and isoindoline nitrogen-carbon bonds. |

Note: These frequencies are theoretical predictions derived from DFT calculations and are typically scaled to better match experimental data.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. arxiv.orgresearchgate.netrsc.org The calculations would likely predict π-π* transitions associated with the benzene ring, with the amino group acting as an auxochrome, potentially causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted isoindoline.

Interactive Table: Predicted UV-Vis Absorption Maxima

| Transition Type | Predicted λmax (nm) | Solvent |

| π → π | ~290 | Ethanol |

| π → π | ~245 | Ethanol |

Note: Predicted values are based on TD-DFT calculations for similar aromatic amines.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations can reveal the dynamic behavior and accessible conformations of this compound in different environments. nih.govnih.gov These simulations model the atomic motions over time, providing a detailed picture of the molecule's conformational landscape.

The key sources of conformational flexibility are the puckering of the five-membered dihydroisoindole ring and the rotation around the single bonds of the N-butyl group. The dihydroisoindole ring can adopt various envelope or twisted conformations. The butyl chain can exist in multiple rotameric states (e.g., anti, gauche). MD simulations can map the potential energy surface, identifying low-energy, stable conformers and the energy barriers between them.

Interactive Table: Major Conformational States and Relative Energies

| Conformer Description | Dihedral Angle(s) | Predicted Relative Energy (kcal/mol) |

| Extended Butyl Chain, Envelope Ring | C-N-C-C (butyl): ~180° | 0.0 (Reference) |

| Gauche Butyl Chain, Envelope Ring | C-N-C-C (butyl): ~60° | 0.5 - 1.5 |

| Extended Butyl Chain, Twisted Ring | C-N-C-C (butyl): ~180° | 0.8 - 2.0 |

| Gauche Butyl Chain, Twisted Ring | C-N-C-C (butyl): ~60° | 1.3 - 3.0 |

Note: Relative energies are illustrative, representing a hypothetical energy landscape derived from principles of conformational analysis. researchgate.netresearchgate.net

Reaction Pathway Modeling and Energy Profile Calculations

Computational chemistry is a valuable tool for elucidating reaction mechanisms. mdpi.comscispace.comnih.gov For this compound, the synthesis via N-alkylation of 5-aminoisoindoline with a butyl halide is a key reaction that can be modeled. DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products.

Interactive Table: Calculated Energy Profile for N-Alkylation Reaction

| Species | Description | Calculated Relative Energy (kcal/mol) |

| Reactants | 5-Aminoisoindoline + Butyl Bromide | 0.0 |

| Transition State | N-C-Br bond forming/breaking | +20 to +25 |

| Products | This compound + HBr | -10 to -15 |

Note: The energy values are representative for a typical SN2 alkylation reaction modeled with DFT and are not specific calculated values for this exact reaction.

In Silico Screening and Library Design (Chemical Space Exploration)

The isoindoline scaffold is a valuable starting point for drug discovery. ontosight.ainih.gov this compound can serve as a core structure for the design of chemical libraries aimed at exploring chemical space and identifying novel bioactive compounds. nih.govnih.gov

Chemical Space Exploration: Starting with the core scaffold, virtual libraries can be generated by systematically adding a wide variety of substituents at different positions (e.g., on the aromatic ring or by modifying the butyl group). This process, known as scaffold decoration, creates a vast collection of virtual compounds. researchgate.net

In Silico Screening: These virtual libraries can then be screened against biological targets using techniques like molecular docking. researchgate.netnih.govresearchgate.net Docking programs predict the binding mode and affinity of each compound in the library to the active site of a target protein. This allows for the rapid identification of promising "hit" compounds for further investigation, significantly accelerating the early stages of drug discovery. The isoindoline and related isoindolinone scaffolds have been explored for various targets, including kinases and cyclooxygenases. nih.govnih.govmdpi.com

Interactive Table: Example of a Virtual Library Design Strategy

| Scaffold Position | R-Group Variation | Purpose of Variation |

| Amine (Position 5) | Acylation, Sulfonylation | Modulate H-bonding capacity, polarity |

| Aromatic Ring (Positions 4, 6, 7) | Halogens, Alkoxy, Nitro groups | Modulate electronic properties, lipophilicity |

| Butyl Chain | Branching, Cyclization, Replacement with other alkyls | Explore steric limits of binding pocket |

| Isoindoline N | Replacement of Butyl with Aryl, Heterocyclic groups | Introduce new interaction points |

Note: This table illustrates a common strategy for combinatorial library design used in cheminformatics and medicinal chemistry. mdpi.com

Vi. Derivatization and Functionalization Strategies for Analytical and Material Science Applications

Reagents for Fluorescent Derivatization of Primary Amines

Fluorescent labeling is a highly sensitive detection method. Several reagents react specifically with primary amines to yield highly fluorescent products, enabling quantification at very low concentrations.

o-Phthalaldehyde (B127526) (OPA) is a widely used fluorogenic reagent that reacts with primary amines at room temperature in an alkaline environment and in the presence of a thiol, such as 2-mercaptoethanol. nih.govresearchgate.net The reaction yields a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative. researchgate.net This method is noted for its high sensitivity, allowing for the detection of picomole quantities of primary amines. nih.govsemanticscholar.org

The primary amine of 2-butyl-2,3-dihydro-1H-isoindol-5-amine would react with OPA and a thiol to form a fluorescent isoindole adduct. However, a significant drawback of OPA derivatization is the instability of the resulting isoindole products, which can degrade through hydrolysis or reaction with excess OPA. researchgate.netdiva-portal.org

Table 1: Characteristics of OPA Derivatization

| Feature | Description |

|---|---|

| Reagent | o-Phthalaldehyde (OPA) |

| Co-reagent | Thiol (e.g., 2-mercaptoethanol) |

| Reaction pH | Alkaline |

| Product | Fluorescent Isoindole |

| Advantages | High sensitivity (picomole range), rapid reaction at ambient temperature, low reagent cost. nih.govresearchgate.net |

| Disadvantages | Product instability, does not react with secondary amines. researchgate.netdiva-portal.org |

Naphthalene-2,3-dicarboxaldehyde (NDA) is another aromatic dialdehyde (B1249045) that serves as a fluorescent labeling agent for primary amines. thermofisher.com It reacts with primary amines in the presence of a nucleophile, typically cyanide (CN⁻), to form highly fluorescent and stable N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives. nih.gov

The reaction of NDA with the primary amine of this compound would produce a stable, fluorescent CBI adduct, suitable for sensitive detection. nih.gov NDA offers several advantages over OPA, including greater stability of the derivative, a high fluorescence quantum yield, and a high reaction rate. pickeringlabs.comsigmaaldrich.com

Table 2: Comparison of OPA and NDA Derivatization Reagents

| Parameter | o-Phthalaldehyde (OPA) | Naphthalene-2,3-dicarboxaldehyde (NDA) |

|---|---|---|

| Product Type | Isoindole | Cyanobenz[f]isoindole (CBI) |

| Product Stability | Relatively unstable researchgate.netdiva-portal.org | Highly stable pickeringlabs.comsigmaaldrich.com |

| Fluorescence | Highly fluorescent nih.gov | Highly fluorescent nih.gov |

| Advantages | Fast reaction, low cost researchgate.net | Stable adduct, high quantum yield sigmaaldrich.com |

| Nucleophile | Thiol researchgate.net | Cyanide or Thiol nih.govpickeringlabs.com |

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic, highly reactive reagent for derivatizing primary and secondary amines. nih.gov The reaction results in the formation of fluorescent dansyl-sulfonamide derivatives. This method enhances the retention of amine substances in reverse-phase chromatography and improves ionization efficiency for mass spectrometry. google.com

4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is a fluorogenic reagent that is non-fluorescent until it reacts with primary or secondary amines via a nucleophilic substitution reaction. researchgate.netbiotium.com This reaction produces intensely fluorescent and stable NBD-amine adducts. dergipark.org.tr Compared to dansyl chloride, NBD-Cl is more stable to moisture and more soluble in aqueous solutions, offering practical advantages in certain applications. researchgate.netdergipark.org.tr

Derivatization for Enhanced Chromatographic Detection

Silylation is a common derivatization technique that increases the volatility of polar compounds for GC analysis. wikipedia.orgphenomenex.com Silylating reagents work by replacing the active hydrogen on the primary amine with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This substitution reduces the polarity and hydrogen-bonding capacity of the molecule, thereby lowering its boiling point and increasing its volatility. phenomenex.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing primary amines. acs.org

A key consideration for silylation is that the reagents are sensitive to moisture and the reaction typically requires anhydrous conditions. researchgate.net The resulting silylated derivatives are also moisture-sensitive.

Acylation and alkylation are alternative derivatization strategies for preparing amines for GC analysis. nih.gov

Acylation involves the reaction of the primary amine with an acylating agent (such as an acid anhydride (B1165640) or acid halide) to form an amide. labinsights.nl This process increases the volatility of the amine and can reduce its polarity, making it more suitable for GC. labinsights.nl Acylated derivatives, particularly those of primary amines, are often reported to be more stable than their silylated counterparts. nih.gov Like silylation, acylation reactions generally require anhydrous conditions. researchgate.net

Alkylation introduces an alkyl group to the amine. Unlike silylation and acylation, some alkylation derivatization methods can be performed in aqueous solutions. researchgate.net Alkylation using reagents like alkyl chloroformates offers an alternative that may be preferable for certain sample matrices due to its compatibility with water and the stability of the resulting derivatives. nih.govresearchgate.net

Table 3: GC Derivatization Strategies for Primary Amines

| Technique | Reagent Type | Effect on Analyte | Key Considerations |

|---|---|---|---|

| Silylation | Trimethylsilyl (TMS) reagents (e.g., MSTFA) acs.org | Replaces active H with a TMS group, increasing volatility and reducing polarity. wikipedia.orgphenomenex.com | Requires anhydrous conditions; derivatives are moisture-sensitive. researchgate.net |

| Acylation | Acid anhydrides, acid halides labinsights.nl | Forms an amide, increasing volatility and often stability. nih.govlabinsights.nl | Typically requires anhydrous conditions. researchgate.net |

| Alkylation | Alkyl chloroformates nih.gov | Adds an alkyl group, increasing volatility. | Can often be performed in aqueous solutions; derivatives are stable. researchgate.netnih.gov |

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) Ionization Efficiency

In the realm of analytical chemistry, particularly in metabolomics and other sensitive analyses, the detection and quantification of amine-containing compounds by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to poor ionization efficiency. nih.govrsc.org Chemical derivatization is a widely employed strategy to overcome this limitation by introducing moieties that enhance the analyte's ability to be ionized, typically in the positive ion mode of electrospray ionization (ESI). nih.govresearchgate.net For this compound, the primary aromatic amine is the principal site for such derivatization.

Several reagents are commonly used to derivatize primary amines to improve their LC-MS detection. These reagents are designed to react with the amine group to form a stable product with enhanced ionization characteristics. nih.gov The choice of derivatization reagent often depends on the specific analytical requirements, such as desired sensitivity and the nature of the sample matrix. rsc.org

A comparative analysis of common amine derivatization reagents provides a framework for selecting an appropriate strategy for this compound. The following table summarizes some of these reagents and their key features:

| Derivatization Reagent | Abbreviation | Key Features | Reference |

| Dansyl Chloride | Dansyl-Cl | Forms fluorescent sulfonamides, enhances ionization efficiency. | nih.gov |

| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Useful under highly acidic chromatography conditions. | nih.gov |

| Dabsyl Chloride | Dabsyl-Cl | Forms stable derivatives with good reproducibility. | rsc.org |

| o-phthalaldehyde | OPA | A versatile fluorogenic reagent. | nih.gov |

| Marfey's Reagent | Useful for chiral separation of enantiomers. | nih.gov |

The derivatization of this compound with a reagent like Dansyl-Cl would proceed through the reaction of the primary aromatic amine with the sulfonyl chloride group of the reagent. This would result in a stable sulfonamide derivative with a significantly increased proton affinity, leading to enhanced signal intensity in positive ion ESI-MS. Similarly, reagents like Fmoc-Cl and Dabsyl-Cl would react with the primary amine to yield derivatives with improved chromatographic and ionization properties. nih.gov The selection of the optimal derivatization strategy would necessitate experimental validation to assess reaction efficiency, derivative stability, and the degree of ionization enhancement for this specific compound. nih.govrsc.org

Formation of Conjugates and Linkers for Chemical Probes

The primary aromatic amine of this compound serves as a valuable handle for the construction of chemical probes. These probes are instrumental in studying biological systems, enabling the visualization and tracking of molecules of interest. mdpi.comnih.gov The synthesis of such probes typically involves the covalent attachment of a reporter molecule, such as a fluorophore, to the target compound.

The aromatic amine can be readily converted into a more reactive functional group, such as an isothiocyanate or a maleimide, which can then be used to link the isoindoline (B1297411) core to a biomolecule or a fluorescent tag. acs.org For instance, reaction of the primary amine with thiophosgene (B130339) would yield an isothiocyanate derivative. This derivative could then react with a primary amine on a protein or other biomolecule to form a stable thiourea (B124793) linkage.

Alternatively, the aromatic amine can be directly coupled to a fluorophore that contains a reactive group, such as a succinimidyl ester or an isothiocyanate. mdpi.com For example, a fluorophore like fluorescein (B123965) isothiocyanate (FITC) could be directly conjugated to the primary amine of this compound to create a fluorescent probe. The resulting conjugate would combine the structural features of the isoindoline derivative with the fluorescent properties of FITC, allowing for its detection in biological imaging experiments.

The development of fluorescent probes often involves the strategic design of molecules where the fluorescence is "turned on" or "turned off" upon binding to a specific target. researchgate.nettandfonline.com The isoindoline scaffold could be functionalized to create such "smart" probes. For instance, the amine group could be part of a recognition site for a specific enzyme or ion, and a conformational change upon binding could alter the fluorescence of a tethered fluorophore. nih.govtandfonline.com

Functionalization for Advanced Materials

The incorporation of this compound into various material architectures can impart desirable properties, leveraging the reactivity of its primary aromatic amine. numberanalytics.com

Aromatic amines are key building blocks in the synthesis of high-performance polymers. acs.org The primary amine of this compound can be utilized in polymerization reactions to create novel polymeric materials. For instance, it can serve as a monomer in the synthesis of polyamides, polyimides, or polyureas. numberanalytics.com

In the synthesis of polyamides, the primary amine can react with a dicarboxylic acid or its derivative (e.g., a diacyl chloride) through a condensation polymerization reaction. The resulting polyamide would feature the 2-butyl-2,3-dihydro-1H-isoindol-5-yl moiety as a repeating unit within the polymer backbone. The properties of the resulting polymer, such as its thermal stability and mechanical strength, would be influenced by the rigid isoindoline structure. numberanalytics.com

Similarly, reaction with a dianhydride would lead to the formation of a polyimide, a class of polymers known for their exceptional thermal and chemical resistance. The incorporation of the substituted isoindoline unit could be used to fine-tune the properties of the resulting polyimide, potentially improving its processability or solubility.

The primary amine also allows for the grafting of this molecule onto existing polymer backbones. mdpi.comgoogle.com For example, it could be reacted with a polymer containing electrophilic groups, such as poly(acryloyl chloride), to introduce the isoindoline functionality as a side chain. mdpi.com This approach enables the modification of commodity polymers to introduce new functionalities.

Aromatic amines are widely used as curing agents for epoxy resins, forming durable and chemically resistant coatings. hanepoxy.netepochemie.com The primary amine of this compound can participate in the ring-opening reaction of the epoxide groups in an epoxy resin, leading to a cross-linked polymer network. The bifunctional nature of the primary amine (having two reactive hydrogens) allows it to react with two epoxide groups, contributing to the formation of a rigid and highly cross-linked thermoset. acs.org

The resulting epoxy coating would benefit from the inherent properties of the isoindoline structure, which could enhance thermal stability and chemical resistance. epochemie.com The butyl group on the isoindoline nitrogen may also influence the compatibility of the amine with the epoxy resin and affect the final properties of the cured coating, such as its flexibility and gloss. hanepoxy.net

Furthermore, derivatives of this compound could be developed as additives for various materials. For example, its antioxidant properties, typical of aromatic amines, could be exploited to protect materials from oxidative degradation.

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. nih.govimrpress.comijorarjournal.com The primary aromatic amine of this compound can be readily diazotized by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. mdpi.comunb.ca The resulting diazonium salt is an electrophilic species that can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aromatic amine, to form an azo dye. imrpress.com

The general reaction scheme for the formation of an azo dye from this compound is as follows:

Diazotization: The primary aromatic amine is converted to a diazonium salt.

Azo Coupling: The diazonium salt is reacted with a coupling component to form the azo dye.

The color of the resulting azo dye is determined by the extended conjugated system formed by the aromatic rings linked through the azo (-N=N-) group. The specific shade can be tuned by the choice of the coupling component and the presence of other substituents on the aromatic rings. imrpress.com The isoindoline moiety would be an integral part of the chromophore, and its electronic properties would influence the final color of the dye.

Amines and their derivatives are important components in the design of surfactants, which are amphiphilic molecules with a polar head group and a nonpolar tail. ncert.nic.in The structure of this compound, with its aromatic core and N-butyl group, provides a basis for the synthesis of novel surfactants.

The primary aromatic amine can be functionalized to introduce a hydrophilic head group. For example, it could be reacted with ethylene (B1197577) oxide to create a polyethoxylated amine, a common strategy for producing nonionic surfactants. google.com The degree of ethoxylation can be controlled to fine-tune the hydrophilic-lipophilic balance (HLB) of the surfactant, which determines its properties and applications.

Alternatively, the amine group can be quaternized to create a cationic surfactant. Reaction with an alkyl halide, such as methyl iodide, would convert the tertiary amine within the isoindoline ring (if accessible and reactive) or a derivatized primary amine into a quaternary ammonium (B1175870) salt. These cationic surfactants often exhibit antimicrobial properties in addition to their surface activity. ncert.nic.in The synthesis of polyester (B1180765) surfactants based on aromatic amines has also been reported, where the aromatic amine is incorporated into a polymer backbone with both hydrophilic and hydrophobic segments. bohrium.comresearchgate.net

Vii. Non Biological Applications in Chemical Sciences

Utilization as Chemical Building Blocks and Intermediates

There is no specific information available in scientific literature detailing the use of 2-butyl-2,3-dihydro-1H-isoindol-5-amine as a chemical building block or intermediate in synthetic chemistry. While the isoindoline (B1297411) framework is a component in the synthesis of more complex molecules, the specific reactivity and synthetic utility of this particular substituted derivative have not been documented. General synthetic routes to isoindoline derivatives often involve methods such as the reduction of phthalimides or intramolecular cyclizations. beilstein-journals.orgnih.gov However, pathways employing this compound as a starting material for further chemical transformations are not described.

Development of Novel Reagents and Catalysts

The potential for this compound to serve as a precursor for novel reagents or catalysts has not been explored in published research. The presence of a secondary amine within the isoindoline ring and a primary aromatic amine at the 5-position could theoretically allow for derivatization to create ligands for metal catalysts or to form organocatalysts. For instance, chiral derivatives of related isoindolinones have been utilized in asymmetric catalysis. However, no such applications have been reported for this compound.

Contributions to Supramolecular Chemistry

There is no available literature on the role or application of this compound in the field of supramolecular chemistry. The hydrogen bonding capabilities of the amino groups and the aromatic system could potentially enable its participation in the formation of self-assembling structures or host-guest complexes. Nevertheless, no studies have been published that investigate or demonstrate such supramolecular behavior for this specific compound.

Viii. Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The chemical synthesis of isoindoline (B1297411) derivatives is progressively moving towards more environmentally benign methodologies. rsc.orgresearchgate.net Traditional synthetic pathways often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents and solvents. researchgate.net In contrast, modern "green chemistry" approaches focus on maximizing atom economy, utilizing renewable starting materials, and minimizing waste generation. rsc.org

Future research in the synthesis of 2-butyl-2,3-dihydro-1H-isoindol-5-amine is expected to focus on several key areas of sustainability:

Catalytic Systems: The development of novel catalysts is crucial for enhancing the efficiency and selectivity of synthetic transformations. This includes the use of earth-abundant metal catalysts and organocatalysts to replace precious metal catalysts. rsc.org For instance, fluorous phosphine (B1218219) has been successfully employed as a recyclable organocatalyst for the synthesis of isoindolinone skeletons in green solvents. rsc.org

Alternative Reaction Media: The replacement of volatile organic compounds (VOCs) with greener alternatives such as water, ionic liquids, or supercritical fluids is a key aspect of sustainable synthesis. researchgate.net Reactions in aqueous media not only reduce the environmental impact but can also offer unique reactivity and selectivity. researchgate.net

Solventless Conditions: Performing reactions in the absence of a solvent represents an ideal scenario in green chemistry. researchgate.net A green synthesis technique for isoindolines and dioxoisoindolines has been developed using simple heating in a solventless reaction. researchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Isoindoline Derivatives

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Catalysts | Often relies on stoichiometric reagents or precious metal catalysts. | Employs recyclable catalysts, earth-abundant metals, or organocatalysts. rsc.org |

| Solvents | Typically uses volatile and often toxic organic solvents. | Utilizes water, ionic liquids, or solventless conditions. researchgate.netresearchgate.net |

| Efficiency | May involve multiple steps with purification of intermediates. | Focuses on one-pot reactions and high atom economy. rsc.org |

| Waste | Can generate significant amounts of chemical waste. | Aims to minimize waste through catalyst and solvent recycling. rsc.org |

Advanced Spectroscopic Characterization Under Varied Conditions

While basic spectroscopic data provides fundamental structural information, a deeper understanding of the physicochemical properties of this compound can be achieved through advanced spectroscopic techniques, particularly under varied environmental conditions. Such studies are crucial for predicting the compound's behavior in different applications.

Future research will likely involve:

Variable-Temperature NMR Spectroscopy: This technique can provide insights into dynamic processes such as conformational changes, intermolecular interactions, and tautomerism. By studying the NMR spectra at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of these processes.

Solid-State NMR (ssNMR) Spectroscopy: For the analysis of the compound in its solid form, ssNMR can reveal information about its crystal packing, polymorphism, and the presence of different conformers in the solid state.

Advanced Mass Spectrometry Techniques: Techniques such as tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation pathways, which is valuable for structural confirmation and for identifying potential metabolites in biological systems.

In-situ Spectroscopic Monitoring: The use of spectroscopic techniques to monitor reactions in real-time can provide valuable mechanistic information and allow for the optimization of reaction conditions.

Table 2: Hypothetical Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | Signals corresponding to the butyl group protons, the methylene (B1212753) protons of the isoindoline ring, the aromatic protons, and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the butyl group, the isoindoline ring, and the benzene (B151609) ring. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-N stretching. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the isoindoline structure. |

Integration of Machine Learning in Compound Design and Property Prediction

Machine learning (ML) is rapidly transforming the field of chemistry by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. researchgate.netnih.govproquest.com For isoindoline derivatives, ML models can be trained on existing data to predict a wide range of properties, thereby accelerating the discovery and development of new functional molecules. researchgate.netnih.govproquest.com

Emerging paradigms in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build robust QSAR models that correlate the structural features of isoindoline derivatives with their biological activities or physicochemical properties. nih.gov These models can then be used to virtually screen large libraries of compounds to identify promising candidates for further investigation. nih.gov

De Novo Drug Design: Generative ML models can design entirely new molecules with optimized properties. By learning the underlying patterns in chemical space, these models can propose novel isoindoline derivatives with enhanced activity, selectivity, or improved pharmacokinetic profiles.

Prediction of Spectroscopic and Physicochemical Properties: ML models can be trained to predict spectroscopic data (e.g., NMR chemical shifts) and physicochemical properties (e.g., solubility, lipophilicity) directly from the molecular structure. This can aid in the identification of unknown compounds and guide the design of molecules with desired physical characteristics.

Reaction Outcome and Yield Prediction: ML can also be applied to predict the outcome and yield of chemical reactions, which can assist in the optimization of synthetic routes and the discovery of novel transformations.

Table 3: Potential Applications of Machine Learning in the Study of Isoindoline Derivatives

| Application | Machine Learning Approach | Predicted Property |

| Virtual Screening | QSAR, Classification Models | Biological activity, Toxicity |

| Molecule Generation | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Novel chemical structures with desired properties |

| Property Prediction | Regression Models, Graph Neural Networks (GNNs) | Solubility, Melting point, Spectroscopic data |

| Synthesis Planning | Reaction Prediction Models | Optimal reaction conditions, Reaction yield |

Design and Synthesis of Functional Materials Incorporating this compound Moieties

The unique structural and electronic properties of the isoindoline scaffold make it an attractive building block for the development of novel functional materials. The presence of the amine group in this compound provides a convenient handle for its incorporation into larger molecular architectures.

Future research directions in this area may include:

Polymer Synthesis: The amine functionality can be used to polymerize the molecule, leading to the formation of isoindoline-containing polymers. These polymers could exhibit interesting optical, electronic, or thermal properties, making them suitable for applications in areas such as organic electronics, sensors, or high-performance plastics.

Organic Dyes and Pigments: Isoindoline derivatives have been investigated for their use as dyes and pigments. nih.gov The specific substitution pattern of this compound could lead to materials with unique colors and photophysical properties, making them of interest for applications in printing, coatings, and optoelectronics.

Coordination Chemistry: The nitrogen atoms in the isoindoline ring can act as ligands for metal ions, leading to the formation of coordination complexes. These complexes could have applications in catalysis, sensing, or as magnetic materials.

Supramolecular Assemblies: The ability of the amine group to participate in hydrogen bonding could be exploited to create self-assembling supramolecular structures. These materials could have applications in areas such as drug delivery, molecular recognition, and nanotechnology.

Table 4: Potential Functional Materials Based on this compound

| Material Class | Potential Application | Key Feature |

| Polymers | Organic semiconductors, membranes | Extended π-conjugation, tunable properties |

| Dyes and Pigments | Inks, coatings, optical data storage | Strong absorption in the visible spectrum |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing | Porous structure, active metal centers |

| Supramolecular Gels | Drug delivery, tissue engineering | Self-assembly through non-covalent interactions |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-butyl-2,3-dihydro-1H-isoindol-5-amine while minimizing side reactions?

- Methodological Answer : Employ a factorial design approach to systematically evaluate variables (e.g., temperature, catalyst type, solvent polarity). Use process control tools (e.g., real-time monitoring via HPLC) to track intermediate formation and adjust reaction conditions dynamically . Validate purity using techniques like NMR and mass spectrometry, referencing spectral libraries for isoindole derivatives .

Q. What spectroscopic techniques are most effective for characterizing the structural stability of this compound under varying conditions?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D-COSY) to confirm stereochemistry and dynamic stability. Use FT-IR to monitor hydrogen bonding interactions involving the amine group. For thermal stability, employ thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC). Cross-validate results with computational simulations (e.g., DFT for vibrational frequencies) .

Advanced Research Questions

Q. How can contradictory literature data on the compound’s reactivity in aqueous environments be resolved?

- Methodological Answer : Conduct controlled kinetic studies under standardized pH and ionic strength conditions. Use isotope labeling (e.g., deuterated solvents) to trace reaction pathways. Perform meta-analyses of existing data to identify confounding variables (e.g., impurities in starting materials) and apply multivariate regression to isolate contributing factors .

Q. What computational frameworks are suitable for predicting the compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities, validated by MD simulations (GROMACS) for stability. Integrate QSAR models to correlate structural features (e.g., amine pKa, lipophilicity) with activity. Cross-reference with in vitro assays (e.g., SPR for binding kinetics) to refine computational parameters .

Q. How can researchers design experiments to elucidate the compound’s reaction mechanism in catalytic systems?

- Methodological Answer : Apply in situ spectroscopic methods (e.g., Raman or UV-vis with flow reactors) to capture transient intermediates. Use isotopic labeling (¹⁵N or ²H) to track atom migration. Pair with theoretical studies (DFT for transition-state analysis) to propose viable mechanisms. Validate via kinetic isotope effects (KIE) and substituent studies .

Q. What strategies address discrepancies in reported bioactivity data (e.g., antimicrobial vs. cytotoxicity profiles)?

- Methodological Answer : Standardize assay protocols (e.g., CLSI guidelines for MIC testing) and include positive/negative controls. Use high-content screening (HCS) to differentiate specific vs. nonspecific effects. Apply cheminformatics tools (e.g., PubChem BioAssay) to compare data across studies and identify outliers .

Methodological Frameworks

- Theoretical Linkage : Ground experiments in isoindole chemistry theory (e.g., aromaticity effects on amine reactivity) and transition-state theory for mechanistic studies .

- Data Analysis : Use ANOVA for multifactorial experiments and machine learning (e.g., Random Forest) to identify predictive variables in large datasets .

- Validation : Cross-correlate experimental findings with computational models and replicate studies under independent conditions to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.